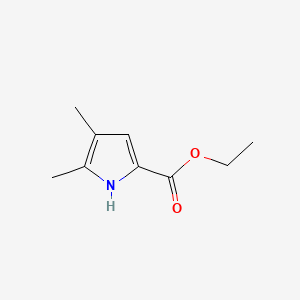

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUXFNQDUIJYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176411 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-45-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-45-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical and physical properties, detail a robust synthetic methodology, and discuss its strategic application in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile pyrrole derivative in their synthetic programs.

Introduction: The Significance of the Pyrrole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrrole ring system holds a position of particular prominence.[1] This five-membered aromatic heterocycle is a privileged scaffold, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for molecular recognition at biological targets.

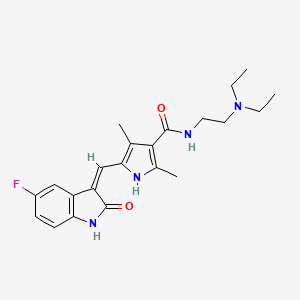

Many pyrrole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Notably, functionalized pyrrole cores are central to the design of protein kinase inhibitors, a critical class of oncology drugs.[1] Compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a substituted pyrrole ring, underscoring the scaffold's importance in creating high-affinity ligands for enzyme active sites.[1] this compound is a valuable intermediate, providing a pre-functionalized core that enables chemists to efficiently construct complex molecular architectures for drug discovery.[3]

Compound Identification and Core Properties

Precise identification is the first step in any rigorous scientific endeavor. The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2199-45-3 | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 2,3-dimethylpyrrole-5-carboxylate | [3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [3][4] |

| Molecular Weight | 167.21 g/mol | [3][4] |

| InChI Key | NJUXFNQDUIJYPO-UHFFFAOYSA-N | [4] |

Physicochemical Data

The physical properties of a compound dictate its handling, reaction conditions, and formulation potential. The table below presents the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Appearance | Data not consistently available; likely a solid or oil. | |

| Boiling Point | 289.7 °C at 760 mmHg | [3][4] |

| Density | 1.08 g/cm³ | [3][4] |

| Flash Point | 129 °C | [3][4] |

| Refractive Index | 1.516 | [3][4] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis Methodology: The Knorr Pyrrole Synthesis

The construction of the pyrrole ring is a foundational process in organic chemistry. The Knorr pyrrole synthesis, first reported in 1884, remains a robust and widely adopted method for preparing substituted pyrroles like this compound.

Principle of the Method: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. The α-amino-ketone is typically generated in situ from the corresponding ketone oxime via reduction, preventing self-condensation. This is followed by a cyclization and dehydration sequence to yield the final aromatic pyrrole ring. The choice of a β-ketoester, such as ethyl acetoacetate, allows for the direct installation of the carboxylate handle, which is invaluable for subsequent functionalization.

Below is a representative workflow for this synthesis.

Caption: A generalized workflow for the Knorr synthesis of the target pyrrole.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add zinc dust and glacial acetic acid. Cool the mixture in an ice-water bath to maintain a temperature below 10 °C.

-

Reagent Addition: A solution of 3-oxobutanal oxime (or a suitable precursor) and ethyl 2-methyl-3-oxobutanoate in glacial acetic acid is added dropwise from the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: the slow addition and low temperature control the exothermic reduction of the oxime and prevent unwanted side reactions.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Workup: The reaction mixture is poured into a large volume of ice-water. The resulting precipitate is collected by vacuum filtration. Alternatively, if no precipitate forms, the aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Self-Validation: The identity and purity of the final compound must be confirmed. High-performance liquid chromatography (HPLC) should indicate a purity of >95%. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and mass spectrometry (MS), comparing the obtained spectra with reference data.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups:

-

The Ester Group (C2): Acts as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules.

-

The NH Group (Position 1): Can be alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

-

The Pyrrole Core: Provides a flat, aromatic scaffold that can engage in π-stacking or hydrogen bonding interactions within a protein's binding site.

This compound and its structural isomers are foundational for building the core of kinase inhibitors. For instance, the synthesis of Sunitinib, used to treat renal cell carcinoma and gastrointestinal stromal tumors, involves an intermediate with a dimethylpyrrole carboxamide core. The synthetic logic often involves building upon a pre-formed pyrrole ring like this compound, demonstrating its direct relevance to the synthesis of targeted cancer therapies.

Safety, Handling, and Storage

GHS Hazard Classification (Based on related compounds):

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.

-

Wear standard personal protective equipment: safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 2-8 °C, suggesting refrigeration is appropriate to maintain long-term stability.[3]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and versatile functional handles make it an ideal starting point for the synthesis of complex molecular targets, particularly in the realm of oncology. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for any scientist aiming to incorporate this powerful building block into their research programs.

References

-

LookChem. Cas 2199-45-3, this compound. [Link]

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. [Link]

-

Gîrdan, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cas 2199-45-3,this compound | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-45-3) for Pharmaceutical Research and Development

Abstract: Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its substituted pyrrole core serves as a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and essential safety information. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this compound in organic synthesis and drug discovery programs.

Molecular Identity and Core Physical Properties

This compound is an aromatic heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and an ethyl carboxylate group.[1] This substitution pattern imparts specific physicochemical characteristics that are crucial for its application in synthesis.

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 2,3-dimethylpyrrole-5-carboxylate | [3][4] |

| CAS Number | 2199-45-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 167.21 g/mol | [3][4] |

| Exact Mass | 167.094628657 Da | [5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | Not available in surveyed literature | [3] |

| Boiling Point | 289.7 °C at 760 mmHg | [3][4][5] |

| Density | 1.08 g/cm³ | [3][4][5] |

| Flash Point | 129 °C | [3][4][5] |

| Refractive Index | 1.516 | [3][4][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere, protected from light | [3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a classic and highly effective method.[7][8][9] This approach offers a direct and atom-economical route to the pyrrole core.

Rationale for Synthetic Strategy

The Paal-Knorr reaction is selected for its reliability and simplicity.[9] The mechanism involves the formation of a hemiaminal upon nucleophilic attack of an amine on one of the carbonyls of the 1,4-dicarbonyl precursor. A subsequent intramolecular cyclization and dehydration cascade yields the stable aromatic pyrrole ring.[8] The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction without promoting side reactions like furan formation, which can occur under strongly acidic conditions.[8]

Detailed Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines a representative synthesis of a substituted pyrrole, adapted for the target molecule.

Reactants:

-

3,4-Hexanedione (as the 1,4-dicarbonyl precursor)

-

Ethyl glyoxylate

-

Ammonia source (e.g., Ammonium acetate)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-hexanedione (1.0 eq) and ethyl glyoxylate (1.0 eq) in ethanol.

-

Addition of Amine: Add ammonium acetate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Workflow

The crude product is purified by column chromatography on silica gel, followed by solvent removal to yield the pure this compound.

Caption: A typical workflow for the Paal-Knorr synthesis and subsequent purification.

Spectroscopic and Structural Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures unambiguous structure elucidation.

The Analytical Workflow

A logical sequence of analytical methods provides orthogonal data points for comprehensive validation. The workflow begins with NMR for detailed structural mapping, followed by MS to confirm molecular weight and IR to identify key functional groups.

Caption: A sequential workflow for the analytical validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A broad singlet for the N-H proton (δ ~8.0-9.5 ppm).

-

A singlet for the C3-H proton on the pyrrole ring (δ ~6.0-7.0 ppm).

-

A quartet for the -OCH₂- protons of the ethyl group (δ ~4.2 ppm).

-

Two singlets for the two methyl groups at C4 and C5 (δ ~2.0-2.5 ppm).

-

A triplet for the -CH₃ protons of the ethyl group (δ ~1.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework, with characteristic signals for the ester carbonyl (δ ~160-165 ppm), the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected monoisotopic mass is 167.0946 Da.[5][6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-H stretches (aliphatic/aromatic): Bands in the 2850-3100 cm⁻¹ region.

-

C-O stretch (ester): A strong band in the 1100-1300 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its versatile reactivity, making it a valuable intermediate for building more complex molecules.[3]

Reactivity Profile

-

N-H Acidity: The pyrrolic N-H is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, providing a vector for molecular elaboration.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution, although the existing substituents will direct incoming electrophiles.

-

Ester Group Transformations: The ethyl ester is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.

Role in Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] Its presence is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

This specific compound, this compound, serves as a key building block for creating new chemical entities.[3] It has been identified as a valuable intermediate in the synthesis of compounds with potential as monoamine oxidase (MAO) inhibitors and as anticancer agents.[3] Its unique structure allows for the systematic exploration of chemical space around the pyrrole core, enabling the optimization of pharmacological properties in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Table 3: Safety and Handling Guidelines

| Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. | [11] |

| Storage | Store in a tightly sealed container in a cool (2-8°C), dry place away from light and incompatible materials such as strong oxidizing agents. | [3] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [11] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | [11] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention. | [11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [11] |

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug development. Its accessible synthesis, versatile chemical handles, and embedment of the biologically relevant pyrrole scaffold make it an attractive starting material for creating novel compounds with therapeutic promise. This guide has provided the core technical information required to understand, synthesize, characterize, and safely handle this valuable compound, empowering scientists to effectively integrate it into their research and development workflows.

References

-

LookChem. Cas 2199-45-3, this compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

SpectraBase. 1H-Pyrrole-2-carboxylic acid, 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-, ethyl ester. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

Sources

- 1. CAS 2199-45-3: this compound [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 2199-45-3,this compound | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. echemi.com [echemi.com]

- 11. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep dive into the principles behind the spectral features, experimental considerations, and the structural elucidation of this substituted pyrrole. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making unambiguous characterization essential for progress.[1]

The Compound: Structure and Significance

This compound is a highly substituted pyrrole derivative. The arrangement of an electron-withdrawing carboxylate group and electron-donating methyl groups on the pyrrole ring creates a distinct electronic environment, which is reflected in its NMR spectra. Understanding these spectral features is paramount for confirming its synthesis and for studying its reactivity and interactions in various applications.

Below is the chemical structure with standardized numbering for NMR assignment correlation.

Caption: A validated workflow for NMR sample analysis.

In-Depth Spectral Interpretation

-

N-H Proton (H1): The proton attached to the nitrogen is typically found far downfield (~8.5-9.5 ppm). Its signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus. [2]This broadening can sometimes make it difficult to distinguish from the baseline.

-

Trustworthiness Check: To confirm the N-H proton, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the N-H signal to disappear as the proton exchanges with deuterium. [2]

-

-

Pyrrole Ring Proton (C3-H): With substituents at positions 2, 4, and 5, only one proton remains on the pyrrole ring at the C3 position. It is expected to appear as a sharp singlet around 6.5-6.7 ppm. Its downfield shift is due to the aromatic nature of the ring, and it is influenced by the adjacent electron-withdrawing ester group.

-

Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to two characteristic signals.

-

The -OCH₂- protons (H9) appear as a quartet around 4.25 ppm. The signal is split into four lines by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

-

The -CH₃ protons (H10) appear as a triplet around 1.32 ppm. This signal is split into three lines by the two neighboring protons of the methylene group (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet will be identical (~7.1 Hz).

-

-

Methyl Groups (-CH₃):

-

The two methyl groups at C4 and C5 are in slightly different chemical environments and are expected to appear as two distinct singlets. The C5-methyl (H12), being adjacent to the nitrogen and alpha to the ester-bearing carbon, is predicted slightly downfield (~2.20 ppm) compared to the C4-methyl (H11) (~2.15 ppm).

-

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

-

Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield, around 161.5 ppm.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of the ring carbons are highly sensitive to the electronic effects of the substituents. [1] * C2 & C5: These are the α-carbons adjacent to the nitrogen. C2, bearing the electron-withdrawing ester group, is shifted downfield. C5, bearing a methyl group, is also downfield due to its position in the aromatic ring.

-

C3 & C4: These are the β-carbons. Their shifts are influenced by both adjacent and vinylogous substituents. The electron-donating methyl group at C4 and the electron-withdrawing ester at C2 create a push-pull system that influences the electron density and thus the chemical shifts of C3 and C4.

-

-

Ethyl Ester Carbons (C9, C10): The methylene carbon (-O-C H₂) is deshielded by the adjacent oxygen and appears around 59.5 ppm. The terminal methyl carbon (-C H₃) is found in the typical aliphatic region around 14.5 ppm.

-

Methyl Carbons (C11, C12): The carbons of the two methyl groups attached to the pyrrole ring appear at the most upfield region of the spectrum, typically between 11 and 13 ppm.

Caption: Influence of substituents on pyrrole NMR chemical shifts.

References

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.

- Technical Support Center: NMR Analysis of Substituted Pyrroles. Benchchem.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- NMR chemical shift prediction of pyrroles. Stenutz.

Sources

Mass spectrometry analysis of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the foundational principles of sample preparation, ionization techniques, and fragmentation analysis essential for the unambiguous structural confirmation and quantification of this compound. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to leverage mass spectrometry for the characterization of pyrrole derivatives. We present field-proven protocols, explain the causality behind experimental choices, and detail the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by high-resolution mass data and mechanistic diagrams.

Introduction: The Significance of this compound

Pyrrole derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. This compound (Molecular Formula: C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol ) is a common intermediate used in the synthesis of more complex molecules, including porphyrins and multi-target agents for diseases like Alzheimer's.[2][3]

Given its role as a critical precursor, verifying the identity and purity of this compound is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural insight. This guide will walk you through the essential workflows and data interpretation required to master the MS analysis of this compound.

Foundational Strategy: Sample Preparation and System Suitability

The quality of any mass spectrometry data is fundamentally dependent on the quality of the sample introduced into the instrument. A trustworthy protocol begins with meticulous sample preparation and system validation.

Protocol 1: Standard Sample Preparation

-

Solvent Selection: Choose a high-purity (LC-MS grade) solvent in which the analyte is freely soluble. For this compound, methanol, acetonitrile, or dichloromethane are excellent starting points. The choice depends on the subsequent chromatographic method.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

-

Working Solution Dilution: Prepare a series of working solutions by diluting the stock solution. For direct infusion analysis, a concentration of 1-10 µg/mL is typically sufficient. For LC-MS or GC-MS, concentrations will be dictated by the method's sensitivity, often in the ng/mL to low µg/mL range.

-

Filtration (LC-MS): If particulate matter is present, or if injecting into an HPLC/UHPLC system, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to prevent clogging of fluidic lines and columns.

-

System Suitability: Before analyzing the sample, inject a solvent blank to ensure there is no system contamination. Subsequently, inject a known standard to verify instrument performance, including sensitivity and mass accuracy.

Ionization Techniques: Choosing the Right Tool

The ionization method dictates the type of information obtained from the mass spectrum. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly effective, but they serve different analytical purposes.

-

Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule.[4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a molecular "fingerprint" that is ideal for library matching and structural elucidation.[5]

-

Electrospray Ionization (ESI): The workhorse for Liquid Chromatography (LC-MS). ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[6] For nitrogen-containing heterocyclic compounds, ESI in positive ion mode is exceptionally efficient, typically forming a protonated molecule [M+H]⁺.[1][6] This preserves the molecular weight information and allows for controlled fragmentation via tandem mass spectrometry (MS/MS) to elicit structural details.

Experimental Workflow Overview

Caption: General experimental workflow for MS analysis.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation pattern is the key to confirming the structure of this compound.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the primary species formed is the molecular ion (M•⁺) at m/z 167. This radical cation is energetically unstable and undergoes predictable fragmentation. The ethyl ester group is the most labile part of the molecule.

Key Predicted EI Fragments:

| m/z | Ion Formula | Proposed Structure / Loss |

| 167 | [C₉H₁₃NO₂]•⁺ | Molecular Ion (M•⁺) |

| 138 | [C₈H₁₂NO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 122 | [C₇H₈NO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 94 | [C₅H₄N(CH₃)]⁺ | Loss of the carboxyl group (•COOC₂H₅) |

The most characteristic fragmentation of ethyl esters is the loss of the ethoxy radical (•OC₂H₅, mass 45) to form a stable acylium ion, which in this case would appear at m/z 122.[7][8] Another common pathway is the loss of an ethyl radical.

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive mode ESI, the molecule readily protonates on the basic nitrogen of the pyrrole ring to form the [M+H]⁺ ion at m/z 168. This ion is then isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. ESI fragmentation is often characterized by the loss of neutral molecules.[1]

Key Predicted ESI-MS/MS Fragments:

| Precursor m/z | Fragment m/z | Ion Formula | Proposed Structure / Loss |

| 168 | 122 | [C₇H₁₀NO]⁺ | Loss of ethanol (C₂H₅OH) |

| 168 | 140 | [C₈H₁₄N]⁺ | Loss of carbon dioxide (CO₂) |

The most prominent fragmentation pathway for protonated pyrrole esters is the neutral loss of the corresponding alcohol from the ester group.[1] For an ethyl ester, this involves the loss of ethanol (C₂H₅OH, mass 46), resulting in a fragment at m/z 122.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Standard Operating Protocols

The following protocols are provided as a robust starting point for analysis. Instrument parameters should be optimized to achieve desired performance.

Protocol 2: GC-EI-MS Analysis

-

Instrument: Standard Gas Chromatograph coupled to a Single Quadrupole or TOF Mass Spectrometer.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split/Splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature 80°C, hold for 1 min.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

Protocol 3: LC-ESI-MS/MS Analysis

-

Instrument: HPLC or UHPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

-

LC Column: C18 column, 50 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 10% B.

-

Linear ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: m/z 100-400 to find the [M+H]⁺ ion at m/z 168.

-

MS2 (Product Ion Scan): Isolate precursor ion m/z 168 and scan for fragments using a collision energy of 15-25 eV (optimization required).

-

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical chemistry. By selecting the appropriate ionization technique—EI for a fragmentation-rich fingerprint or ESI for soft ionization and controlled tandem MS—researchers can rapidly confirm the structure and assess the purity of this important synthetic intermediate. The fragmentation pathways, dominated by cleavages of the ethyl ester group, are predictable and provide unambiguous confirmation of the molecular structure. The protocols and insights provided in this guide serve as a validated foundation for the successful analysis of this and similar pyrrole derivatives.

References

-

Li, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 48(11), 1177-1184. Available at: [Link]

-

Killeen, C., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]

-

Killeen, C., et al. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions, 54(4), 1365-1369. Available at: [Link]

-

Harrison, A. G., & Keyes, B. G. (1968). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry, 46(22), 3741-3749. Available at: [Link]

-

Killeen, C., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]

-

Esteruelas, M. A., et al. (2011). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Organometallics, 30(20), 5347-5359. Available at: [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

-

Gehrke, T., et al. (2023). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?. Life, 13(4), 1018. Available at: [Link]

-

Zhivkova, Z., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(18), 9928. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of pyrrole. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Available at: [Link]

-

Anary-Abbasinejad, M., et al. (2014). One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. ResearchGate. Available at: [Link]

-

Cohen, A. I., et al. (1985). Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. Analytical Chemistry, 57(12), 2474-2476. Available at: [Link]

-

Paine III, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. Available at: [Link]

-

Cvacka, J., & Svatos, A. (2008). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1704-1714. Available at: [Link]

-

LECO Corporation. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO Corporation. Available at: [Link]

-

MIT OpenCourseWare. (2019). Fischer Esterification Lab Manual. MIT. Available at: [Link]

-

Sun, W., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. Available at: [Link]

-

Wang, D. L., et al. (2009). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1661. Available at: [Link]

Sources

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrrole Carboxylates

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a detailed exploration of the IUPAC nomenclature for a specific and vital class of heterocyclic compounds: substituted pyrrole carboxylates. These structures are common scaffolds in medicinal chemistry and materials science, making a thorough understanding of their nomenclature essential for clear communication and documentation.

Foundational Principles: The Pyrrole Carboxylate Scaffold

The nomenclature of any substituted pyrrole carboxylate is built upon the correct identification and naming of its core components: the pyrrole ring and the carboxylate functional group.

The parent five-membered aromatic heterocycle is named pyrrole . According to IUPAC, the presence of a hydrogen atom on the nitrogen is explicitly stated as 1H-pyrrole , which is the preferred IUPAC name (PIN).[1] The numbering of the pyrrole ring is fixed and begins at the heteroatom, the nitrogen atom, which is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.

In the IUPAC system, functional groups are prioritized to determine the suffix of the compound's name. Carboxylic acids and their derivatives, such as esters, have high priority.[2][3][4] When a carboxyl group (-COOH) is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the ring.[5][6] Consequently, for an ester derivative, the ending "-oic acid" is replaced with "-oate".[7]

The ester is named with two words. The first word is the name of the alkyl or aryl group attached to the ester oxygen. The second word is derived from the carboxylic acid's name, with the "-ic acid" ending changed to "-ate".[7][8][9][10] For a pyrrole ring, this results in the base name pyrrolecarboxylate .

For instance, a simple ethyl ester of pyrrole-2-carboxylic acid would be named ethyl 1H-pyrrole-2-carboxylate .

Systematic Application of Nomenclature Rules: A Step-by-Step Protocol

To systematically name a complex substituted pyrrole carboxylate, the following protocol should be followed. This ensures all IUPAC conventions are met, leading to an unambiguous name.

Protocol for Naming Substituted Pyrrole Carboxylates:

-

Identify the Parent Heterocycle: This is the 1H-pyrrole ring.

-

Identify the Principal Functional Group: This is the ester or carboxylate group.

-

Determine the Base Name: Combine the parent and the principal functional group, e.g., 1H-pyrrole-x-carboxylate, where 'x' is the locant of the carboxylate group.

-

Name the Ester Alkyl/Aryl Group: This will be the first word of the name (e.g., ethyl, methyl, phenyl).

-

Number the Pyrrole Ring:

-

The nitrogen atom is always position 1.

-

Number the ring to give the principal functional group (the carbon to which the carboxylate is attached) the lowest possible locant.

-

After assigning the locant to the principal functional group, number the remaining positions to give the other substituents the lowest possible locants.

-

-

Identify and Name all Substituents: Name all other functional groups and alkyl chains as prefixes (e.g., methyl, acetyl, formyl, chloro).

-

Alphabetize the Substituents: Arrange the substituent prefixes in alphabetical order. Prefixes indicating the number of substituents (di-, tri-, etc.) are not considered for alphabetization.

-

Assemble the Final Name: Combine the components in the following order: (Ester Alkyl/Aryl Group) (Substituent Prefixes with Locants in Alphabetical Order) (Parent Heterocycle with Locant for Carboxylate).

The following diagram illustrates the decision-making process for numbering the pyrrole ring.

Case Studies: Naming Complex Pyrrole Carboxylates

Let's apply this protocol to some examples to illustrate the nuances of the nomenclature.

Case Study 1:

Structure: A pyrrole ring with an ethyl carboxylate at position 3, methyl groups at positions 2 and 4, and a formyl group at position 5.

-

Parent Heterocycle: 1H-pyrrole

-

Principal Functional Group: Carboxylate

-

Base Name: 1H-pyrrole-3-carboxylate

-

Ester Alkyl Group: ethyl

-

Numbering: The nitrogen is 1. The carboxylate is at position 3. The remaining substituents are at 2, 4, and 5.

-

Substituents:

-

-CH3 at position 2: 2-methyl

-

-CH3 at position 4: 4-methyl

-

-CHO at position 5: 5-formyl

-

-

Alphabetize: formyl, methyl. Since there are two methyl groups, we use "dimethyl". Alphabetically, "formyl" comes before "methyl".

-

Assemble: The final name is ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .[11]

Case Study 2:

Structure: A pyrrole ring with an ethyl carboxylate at position 2, an acetyl group at position 4, and methyl groups at positions 3 and 5.

-

Parent Heterocycle: 1H-pyrrole

-

Principal Functional Group: Carboxylate

-

Base Name: 1H-pyrrole-2-carboxylate

-

Ester Alkyl Group: ethyl

-

Numbering: The nitrogen is 1. The carboxylate is at position 2. The remaining substituents are at 3, 4, and 5.

-

Substituents:

-

-COCH3 at position 4: 4-acetyl

-

-CH3 at position 3: 3-methyl

-

-CH3 at position 5: 5-methyl

-

-

Alphabetize: acetyl, methyl. "acetyl" comes before "methyl".

-

Assemble: The final name is ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate .[12]

Summary of Functional Group Priorities

The correct assignment of the principal functional group is critical. The table below summarizes the priority of common functional groups encountered in substituted pyrroles.

| Priority | Functional Group Class | Formula | Suffix (if principal) | Prefix (if substituent) |

| High | Carboxylic Acid | -COOH | -carboxylic acid | carboxy |

| Ester | -COOR | -carboxylate | alkoxycarbonyl | |

| Amide | -CONH2 | -carboxamide | carbamoyl | |

| Nitrile | -CN | -carbonitrile | cyano | |

| Aldehyde | -CHO | -carbaldehyde | formyl | |

| Ketone | >C=O | - | oxo | |

| Alcohol | -OH | -ol | hydroxy | |

| Amine | -NH2 | -amine | amino | |

| Low | Alkene/Alkyne | C=C / C≡C | -ene / -yne | - |

This table is a simplified guide. For a comprehensive list, refer to the IUPAC recommendations.[2]

Conclusion

The IUPAC nomenclature for substituted pyrrole carboxylates is a systematic and logical process. By adhering to the principles of identifying the parent heterocycle, prioritizing the carboxylate functional group, correctly numbering the ring, and alphabetizing substituents, researchers can generate unambiguous and universally understood names for these important molecules. This guide provides the foundational knowledge and a procedural framework to confidently apply these rules in a research and development setting.

References

-

PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

-

NIST. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

mzCloud. Pyrrole 2 carboxylic acid. Available from: [Link]

-

The Organic Chemistry Tutor. Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. Available from: [Link]

-

eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

PubChem. Pyrrolo-pyrrole carboxylic acid. Available from: [Link]

-

PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. Available from: [Link]

-

Scribd. 11 - Naming Esters. Available from: [Link]

-

Confident Chemistry. How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. Available from: [Link]

-

chemrevise. 4.5 naming of esters. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. Available from: [Link]

-

Penn State Pressbooks. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

-

PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

-

PubChem. Pyrrole-3-carboxylic acid. Available from: [Link]

-

Quora. How to write the priority table of functional groups in chemistry. Available from: [Link]

-

eGPAT. Priority order of functional groups in IUPAC nomenclature. Available from: [Link]

-

PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

-

University of Calgary. Nomenclature and Funtional Group Priorities. Available from: [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. egpat.com [egpat.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. oit.edu [oit.edu]

- 11. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C₉H₁₃NO₂.[1][2] As a substituted pyrrole derivative, it serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility as a synthetic intermediate underscores the importance of understanding its fundamental physicochemical properties, with solubility being paramount for its application in drug discovery and process chemistry.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in various solvents and outlining robust methodologies for its experimental determination.

Physicochemical Properties

A thorough understanding of a compound's solubility profile begins with an examination of its key physicochemical parameters. These properties provide a theoretical framework for predicting and interpreting its solubility in different solvent systems.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Boiling Point | 289.7 °C at 760 mmHg | [1][2] |

| Density | 1.08 g/cm³ | [1][2] |

| Flash Point | 129 °C | [1][2] |

| Predicted XLogP3 | 2 | [3] |

| Estimated pKa (N-H) | ~17.5 |

The predicted XLogP3 value of 2 suggests that this compound is a moderately lipophilic ("fat-loving") compound, indicating a preference for non-polar environments over aqueous media.[3] The estimated pKa of the N-H proton is approximately 17.5, signifying that it is a very weak acid and will remain in its neutral form under most physiological and experimental conditions.

Solubility Profile: Theoretical and Comparative Analysis

Direct, experimentally determined solubility data for this compound across a wide range of solvents is not extensively available in the public domain. However, by leveraging our understanding of its structure and comparing it with related compounds, we can construct a reliable qualitative and semi-quantitative solubility profile.

The molecular structure of this compound features a pyrrole ring, which is an aromatic heterocycle. The parent compound, pyrrole, is known to be slightly soluble in water but miscible with many organic solvents.[4][5] The presence of the ethyl ester and two methyl groups on the pyrrole ring of the target molecule increases its lipophilicity.

For a structurally related compound, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, it is expected to have moderate solubility in polar solvents and significantly better solubility in non-polar solvents like hexane and chloroform.[6] The carboxylate group can contribute to some polarity, while the ethyl and methyl substituents enhance compatibility with non-polar environments.[6]

A valuable point of comparison is the experimentally determined solubility of a structural isomer, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which has a reported solubility of 24.7 µg/mL at a pH of 7.4.[7] This low aqueous solubility is consistent with the predicted lipophilicity of these types of molecules.

Based on this collective information, the expected solubility of this compound in various solvent classes is as follows:

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility is anticipated due to the compound's lipophilic nature.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. The ethyl ester and the pyrrole N-H group can engage in hydrogen bonding with these solvents, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is predicted. These solvents can effectively solvate the polar functionalities of the molecule without the competing hydrogen bonding network present in protic solvents.

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): High solubility is expected due to the non-polar character of the dimethyl-substituted pyrrole ring and the ethyl group.

The solubility of organic compounds like this compound is also typically dependent on temperature.[6] An increase in temperature will generally lead to an increase in solubility.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines a comprehensive, self-validating protocol for determining the equilibrium solubility of this compound in a desired solvent.

Experimental Workflow

The experimental workflow for determining equilibrium solubility is a multi-step process that requires careful execution to ensure reliable results.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. properties of pyrrole | Filo [askfilo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactivity of the Pyrrole Ring in Drug Synthesis

Introduction: The Pyrrole Ring as a Privileged Scaffold in Modern Medicine

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency at the core of therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. Among these, the pyrrole ring, a five-membered aromatic heterocycle, stands out as a cornerstone of drug design. Its unique electronic architecture imparts a rich and versatile reactivity, enabling chemists to construct complex molecular architectures with precision. This versatility is evidenced by its presence in a portfolio of blockbuster drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor) and the multi-targeted kinase inhibitor Sunitinib (Sutent).[1][2]

This guide offers an in-depth exploration of the fundamental reactivity of the pyrrole ring, moving beyond a simple catalog of reactions. We will dissect the electronic properties that govern its behavior and explain the causality behind strategic synthetic choices in drug development. For the researchers, scientists, and drug development professionals who seek to harness this powerful scaffold, this document serves as a technical guide to mastering its chemistry, from classical transformations to modern, atom-economical methodologies.

Part 1: The Electronic Landscape of the Pyrrole Ring - The "Why" Behind its Reactivity

To effectively manipulate the pyrrole ring, one must first understand its electronic nature. Pyrrole is a π-excessive aromatic heterocycle.[3] The nitrogen atom's lone pair of electrons is delocalized into the ring, participating in a 6π-electron system that satisfies Hückel's rule for aromaticity. This delocalization has two profound consequences that dictate its reactivity:

-

High Electron Density: The involvement of the nitrogen lone pair significantly increases the electron density at the ring's carbon atoms, making the pyrrole system exceptionally reactive towards electrophiles—far more so than benzene, and even more than its fellow five-membered heterocycles, furan and thiophene.[3]

-

Weak Basicity, Moderate Acidity: The nitrogen lone pair is unavailable for protonation, rendering pyrrole a very weak base. Conversely, the N-H proton is moderately acidic (pKa ≈ 17.5), as its removal results in a stable, aromatic pyrrolide anion.[4]

Regioselectivity: The Inherent Preference for α-Substitution

Electrophilic attack on the pyrrole ring overwhelmingly favors the C2 (or C5) position, also known as the α-position. The rationale for this regioselectivity lies in the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. Attack at the α-position allows the positive charge to be delocalized over three atoms via three resonance structures. In contrast, attack at the β-position (C3 or C4) results in a less stable intermediate, with the charge delocalized over only two atoms.[5][6][7] This energetic preference is a critical guiding principle in pyrrole functionalization.

Caption: Resonance stabilization of intermediates from electrophilic attack.

Part 2: Classical Strategies for Pyrrole Functionalization

The high reactivity of pyrrole means that many classical electrophilic aromatic substitution (EAS) reactions proceed under mild conditions. However, this same reactivity can lead to polymerization under strongly acidic or harsh conditions, necessitating careful experimental design.

Electrophilic Aromatic Substitution (EAS)

The introduction of functional groups onto the pyrrole core via EAS is a foundational strategy. These groups can alter the electronic properties of the ring or serve as synthetic handles for subsequent transformations.

-

Vilsmeier-Haack Formylation: This is arguably the most reliable method for introducing a formyl group at the C2 position. The reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, a mild electrophile.[3] The resulting 2-formylpyrrole is a critical intermediate in the synthesis of drugs like Sunitinib, where the aldehyde serves as a point for further elaboration.[8]

-

Acylation: Friedel-Crafts acylation can be achieved using acid anhydrides or acyl chlorides. Due to the ring's sensitivity, strong Lewis acids like AlCl₃ are often avoided in favor of milder catalysts or thermal conditions. For instance, reacting pyrrole with acetic anhydride at high temperatures yields 2-acetylpyrrole.[3]

-

Halogenation: Selective halogenation is crucial for preparing substrates for cross-coupling reactions. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂) provide controlled mono- or di-halogenation at the α-positions under mild conditions.[4]

Table 1: Common Electrophilic Substitution Reactions of Pyrrole

| Reaction | Reagents | Position(s) | Key Considerations |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C2 | Highly reliable and regioselective; mild conditions. |

| Acylation | Acetic Anhydride, 200°C | C2 | Avoids strong Lewis acids that can cause polymerization. |

| Halogenation | NBS, NCS, or SO₂Cl₂ in THF | C2, C5 | Stoichiometry controls mono- vs. di-substitution. |

| Nitration | HNO₃ / Acetic Anhydride, -10°C | C2 | Harsh nitrating agents (e.g., H₂SO₄/HNO₃) must be avoided. |

| Sulfonation | Pyridine-SO₃ complex | C2 | Prevents polymerization associated with neat fuming sulfuric acid. |

N-Functionalization via the Pyrrolide Anion

The acidity of the N-H proton allows for its facile deprotonation by a strong base (e.g., NaH, BuLi) to form the nucleophilic pyrrolide anion.[4] This anion can then be reacted with various electrophiles, such as alkyl or acyl halides, to achieve N-functionalization. This strategy is critical for installing protecting groups or for modulating the pharmacokinetic properties of a drug molecule.

Experimental Protocol: N-Alkylation of Pyrrole

-

System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Pyrrole Addition: Add pyrrole (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., iodomethane, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the N-alkylpyrrole.

Part 3: Modern Methodologies - Precision and Efficiency in Drug Synthesis

While classical methods are robust, modern drug synthesis demands greater efficiency, atom economy, and the ability to forge bonds that were previously challenging. Transition metal-catalyzed reactions have revolutionized the functionalization of pyrroles.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions are indispensable for constructing C-C and C-heteroatom bonds.[9][10] For pyrroles, the Suzuki-Miyaura coupling is particularly powerful for creating aryl-pyrrole linkages, a common motif in kinase inhibitors and other drug classes. This typically involves the reaction of a halo-pyrrole (prepared via EAS) with a boronic acid or ester in the presence of a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Direct C-H Functionalization

The "holy grail" of synthetic efficiency is the direct functionalization of a C-H bond, which avoids the need for pre-functionalization (e.g., halogenation) and reduces waste.[11] Significant progress has been made in the metal-catalyzed C-H functionalization of pyrroles, allowing for the direct coupling of the pyrrole C-H bond with various partners.[12] These reactions, often catalyzed by palladium, rhodium, or copper, offer novel pathways to complex molecules and are increasingly adopted in pharmaceutical development.[13][14][15]

Table 2: Comparison of Classical vs. Modern Arylation Strategies

| Feature | Classical (Halogenation + Suzuki) | Modern (Direct C-H Arylation) |

| Pre-functionalization | Required (e.g., NBS, I₂) | Not required |

| Atom Economy | Lower; generates halide waste | Higher; byproduct is often H₂ |

| Step Count | Two or more steps | Typically one step |

| Regioselectivity | Controlled by halogenation site | Can be challenging; often requires directing groups or relies on inherent reactivity |

| Substrate Scope | Very broad and well-established | Rapidly expanding but can be substrate-dependent |

Part 4: Constructing the Core - Foundational Syntheses of the Pyrrole Scaffold

Before functionalization can occur, the pyrrole ring itself must be constructed. Several named reactions are cornerstones of pyrrole synthesis, with the choice depending on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is the most common and direct method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic or thermal conditions.[3][16] Its reliability and operational simplicity make it a workhorse in both academic and industrial settings.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

-

Materials: 2,5-Hexanedione (1.0 eq), Methylamine (40% solution in water, 1.5 eq), Ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and ethanol.

-

Amine Addition: Add the methylamine solution to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Workup: Add water to the residue and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent in vacuo. The crude product can be purified by distillation or column chromatography if necessary to yield the pure 1,2,5-trimethylpyrrole.

Other important methods like the Knorr pyrrole synthesis (from an α-amino ketone and a dicarbonyl compound) and the Hantzsch synthesis (from a β-haloketone, a β-ketoester, and ammonia) provide access to different substitution patterns and are valuable tools in the synthetic chemist's arsenal.[2][3][4]

Case Study: Key Steps in the Synthesis of a Sunitinib Intermediate

The synthesis of Sunitinib, a drug for renal cell carcinoma, beautifully illustrates the application of fundamental pyrrole reactivity. A common route relies on building a precisely substituted pyrrole core.

Caption: Synthetic workflow highlighting key pyrrole reactions.

The synthesis often begins with a Paal-Knorr reaction to construct the 2,4-dimethylpyrrole-3-carboxylate core.[3] This is followed by a highly regioselective Vilsmeier-Haack formylation at the unsubstituted C5 position to install an aldehyde.[8] This aldehyde then serves as the crucial electrophilic handle for a subsequent condensation reaction to build the rest of the Sunitinib molecule. This sequence demonstrates how classical, reliable reactions are strategically combined to build a complex, life-saving drug.

Conclusion and Future Outlook

The fundamental reactivity of the pyrrole ring—governed by its π-excessive aromatic system—provides a powerful and predictable platform for drug synthesis. The preference for α-electrophilic substitution, the acidity of the N-H proton, and the ring's amenability to both classical and modern transformations have cemented its status as a truly privileged scaffold. As the field of drug development evolves, so too will the methods for manipulating this versatile heterocycle. Emerging areas such as photocatalysis and electrochemistry are already providing new, sustainable avenues for C-H functionalization, promising to further expand the synthetic toolkit and accelerate the discovery of the next generation of pyrrole-based therapeutics.[11][14]

References

-

Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. 8

-

Synthesis, Reactions and Medicinal Uses of Pyrrole . Pharmaguideline. 3

-

Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads . Synthetic Communications.

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation) . Online Organic Chemistry Tutor. 5

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . Medium. 1

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole . Slideshare.

-

Recent Advances in Functionalization of Pyrroles and their Translational Potential . The Chemical Record.

-

The Role of Pyrrole as a Pharmaceutical Intermediate . Ningbo Inno Pharmchem Co., Ltd.

-

Enantioselective C−H functionalization of pyrroles . ResearchGate.

-

Paal-Knorr Synthesis . Alfa Chemistry.

-

Pyrrole . Wikipedia.

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . RSC Publishing.

-

Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles . Benchchem. 17

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease . Molecules.

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene . University of Babylon. 6

-

The regioselective synthesis of aryl pyrroles . Organic & Biomolecular Chemistry.

-

When pyrrole undergoes electrophilic aromatic substitution . Vedantu.

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . Molecules.

-

Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D . Journal of the American Chemical Society.

-

Bioactive pyrrole-based compounds with target selectivity . European Journal of Medicinal Chemistry.

-

An efficient and facile access to highly functionalized pyrrole derivatives . Beilstein Journal of Organic Chemistry.

-

Some pyrrole-containing compounds relevant in materials science . ResearchGate.

-

Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis . ACS Green Chemistry.

-

Regioselectivity in electrophilic substitution of pyrrole . Chemistry Stack Exchange.

-

Pyrrole‐containing marketed drugs . ResearchGate.

-

Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones . Precision Chemistry.

-

Potential mechanism for regioselective pyrrole synthesis . ResearchGate.

-

Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner . Ningbo Inno Pharmchem Co., Ltd. 18

-

Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development . ResearchGate.

-

Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling . European Journal of Organic Chemistry.

-

Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals . Chemical Reviews.

Sources